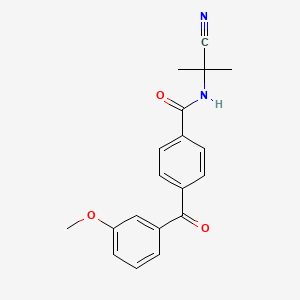
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival.
Mécanisme D'action
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide selectively inhibits the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. SHP2 is a key mediator of the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer. By inhibiting SHP2, N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide blocks the activation of downstream signaling pathways, leading to inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor invasion, which are important processes in cancer progression. In addition, N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide is a potent and selective inhibitor of SHP2, which makes it a valuable tool for studying the role of SHP2 in various biological processes, particularly in cancer. However, its limited solubility and stability may pose challenges in some experimental settings. In addition, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has shown promising preclinical results in various cancer models, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, further studies are needed to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, the development of more potent and selective SHP2 inhibitors may provide new opportunities for targeted cancer therapy.
Méthodes De Synthèse
The synthesis of N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-methoxybenzoyl chloride with 4-aminobenzonitrile to form N-(3-methoxybenzoyl)-4-aminobenzonitrile. This intermediate is then reacted with 2-cyanopropan-2-yl trifluoromethanesulfonate to form the final product, N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in cancers that are driven by mutations in the RAS/RAF/MEK/ERK pathway. It has also been shown to enhance the anti-tumor activity of other targeted therapies, such as BRAF and MEK inhibitors.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,12-20)21-18(23)14-9-7-13(8-10-14)17(22)15-5-4-6-16(11-15)24-3/h4-11H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZMPUFSMIHNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

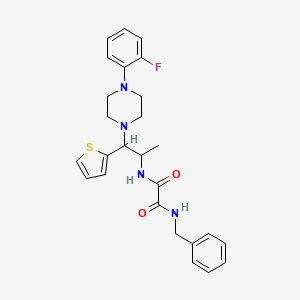
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)
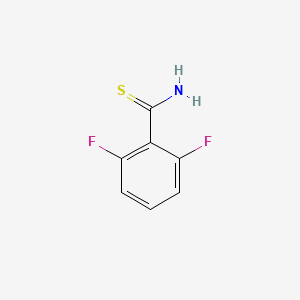

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
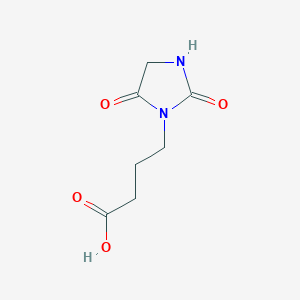

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)
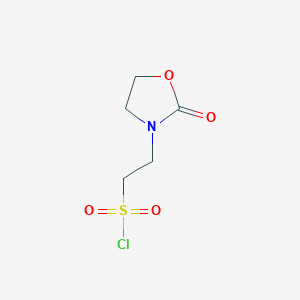

methanone](/img/structure/B2388934.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)